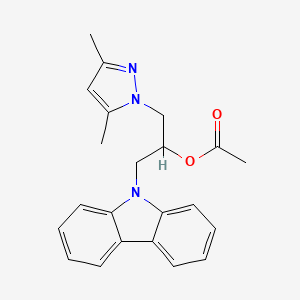
1-(9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl acetate is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound features a carbazole ring system, which is known for its electron-rich nature and ability to participate in various chemical reactions. The presence of the pyrazolyl group and acetate moiety further adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl acetate typically involves multiple steps, starting with the preparation of the carbazole core. One common approach is the reaction of carbazole with an appropriate halogenating agent to introduce a reactive site, followed by a nucleophilic substitution with a pyrazolyl-containing compound. The final step involves esterification to attach the acetate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to enhance efficiency and control over reaction conditions. Advanced purification techniques, such as column chromatography and recrystallization, are employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: The carbazole core can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyrazolyl group or other functional groups within the molecule.
Esterification: The formation of the acetate ester is achieved through esterification reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like pyrazolyl anions and bases such as sodium hydride (NaH) are employed.
Esterification: Acetic anhydride (Ac2O) and a catalyst like sulfuric acid (H2SO4) are typically used.
Major Products Formed:
Oxidized carbazole derivatives
Reduced pyrazolyl derivatives
Substituted carbazole-pyrazolyl compounds
Acetate esters
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Medicine: The compound's unique structure makes it a candidate for drug development, especially in targeting specific biological pathways.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 1-(9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl acetate exerts its effects depends on its specific application. In the context of OLEDs, the compound may act as a host material, facilitating the transfer of energy to the emissive species. The carbazole core enhances electron transport, while the pyrazolyl group improves the material's stability and performance.
Molecular Targets and Pathways Involved:
In OLEDs, the compound interacts with the emissive species, enhancing their luminescence and efficiency.
In biological applications, the compound may target specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
1-(9H-carbazol-9-yl)ethan-1-ol
1-(9H-carbazol-9-yl)propan-2-ol
1-(9H-carbazol-9-yl)butan-2-ol
1-(9H-carbazol-9-yl)pentan-2-ol
Uniqueness: 1-(9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl acetate stands out due to its unique combination of functional groups, which provides enhanced reactivity and stability compared to its similar counterparts
Properties
IUPAC Name |
[1-carbazol-9-yl-3-(3,5-dimethylpyrazol-1-yl)propan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-12-16(2)25(23-15)14-18(27-17(3)26)13-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24/h4-12,18H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGZZKLLZRBFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














